molecular formula C16H14N2O B14644319 3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one CAS No. 52239-89-1

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B14644319
CAS No.: 52239-89-1
M. Wt: 250.29 g/mol
InChI Key: QTZSEXZBRBJVAC-UHFFFAOYSA-N
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Description

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .

Scientific Research Applications

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its pyridazinone ring fused with a biphenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

52239-89-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(4-phenylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C16H14N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)

InChI Key

QTZSEXZBRBJVAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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